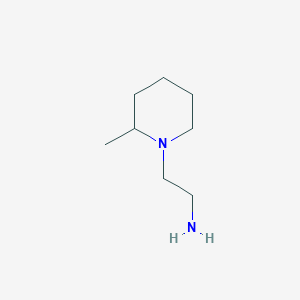

2-(2-Methylpiperidin-1-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSDZVMWEMKFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389888 | |

| Record name | 2-(2-methylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-08-1 | |

| Record name | 2-(2-methylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpiperidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Methylpiperidin-1-yl)ethanamine CAS number 768-08-1

An In-depth Technical Guide to 2-(2-Methylpiperidin-1-yl)ethanamine (CAS 768-08-1): Properties, Synthesis, and Applications

Introduction and Molecular Overview

This compound, identified by CAS number 768-08-1, is a diamine featuring a piperidine ring substituted with a methyl group at the 2-position and an aminoethyl group at the 1-position. This structure presents a unique combination of a chiral secondary amine incorporated into a heterocyclic system and a primary amine on a flexible ethyl chain. These features make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of the methyl group introduces a chiral center, allowing for the development of stereospecific molecules, which is often crucial for pharmacological activity. Its role as a synthetic intermediate is noted in the context of developing more complex molecules, including those with potential therapeutic applications.[1][2]

The strategic placement of its functional groups—a tertiary amine within the piperidine ring and a terminal primary amine—allows for differential reactivity and the ability to form diverse molecular scaffolds. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols for professionals in research and drug development.

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

The physical and chemical properties of this compound are fundamental to its handling, reaction optimization, and application. The data, compiled from various chemical suppliers and databases, provides a baseline for its behavior in experimental settings.

| Property | Value | Source |

| CAS Number | 768-08-1 | [1][3][4][5][6] |

| Molecular Formula | C₈H₁₈N₂ | [3][5][6] |

| Molecular Weight | 142.24 g/mol | [3][5][6] |

| Boiling Point | 88-91 °C at 18 Torr | [3][4] |

| Density | 0.895 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 10.21 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

The predicted pKa value of 10.21 suggests that the molecule is a strong base, readily protonated under physiological or acidic conditions.[4] This is a critical consideration in drug development for solubility, formulation, and receptor interaction. The boiling point under reduced pressure indicates it is a liquid at room temperature but not highly volatile.

Synthesis and Mechanistic Insights

The most direct and common synthetic route to this compound is through the nucleophilic substitution (N-alkylation) of 2-methylpiperidine. This approach leverages the nucleophilicity of the secondary amine in 2-methylpiperidine to displace a leaving group on a 2-carbon electrophile.

Conceptual Synthetic Workflow

The general strategy involves the reaction of 2-methylpiperidine with a 2-aminoethyl synthon, where the amino group is either protected or introduced post-alkylation. A common and efficient method is the direct alkylation with 2-chloroethylamine hydrochloride.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Disclaimer: This is a theoretical protocol and should be adapted and optimized under proper laboratory safety procedures.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperidine (1.0 eq), 2-chloroethylamine hydrochloride (1.05 eq), and anhydrous potassium carbonate (2.5 eq) as the base.

-

Expertise & Experience: Potassium carbonate is chosen as an inexpensive and effective inorganic base to neutralize the HCl salt of the electrophile and the HCl generated during the reaction. Using at least two equivalents is crucial. Acetonitrile is a suitable polar aprotic solvent that facilitates Sₙ2 reactions.

-

-

Solvent Addition: Add anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Trustworthiness: Monitoring the reaction ensures completion and helps avoid the formation of side products from prolonged heating. A self-validating system would involve periodic sampling and analysis against a standard of the starting material.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.[3][4]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a complete structural fingerprint.

Analytical Workflow

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

-

¹H NMR (in CDCl₃): The spectrum would be complex due to overlapping signals and potential diastereotopic protons from the chiral center. Key expected signals include: a doublet for the C2-methyl group, multiplets for the piperidine ring protons, and distinct multiplets for the two methylene groups of the aminoethyl chain. The NH₂ protons would likely appear as a broad singlet.

-

¹³C NMR (in CDCl₃): Approximately 8 distinct carbon signals are expected: one for the methyl group, five for the piperidine ring carbons, and two for the ethyl chain carbons.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 142.24.[5][6] Common fragmentation patterns would involve the loss of the aminoethyl side chain or cleavage of the piperidine ring.

Applications in Drug Discovery and Development

The 2-(2-methylpiperidyl)ethylamine scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS) and cardiovascular system. Its structural analogs are found in a range of pharmaceuticals.

-

Scaffold for Bioactive Molecules: The compound serves as a key intermediate for creating more complex molecules. The primary amine provides a reactive handle for amide bond formation, reductive amination, or other functionalizations, while the piperidine ring provides a defined three-dimensional structure that can fit into receptor binding pockets.[7][8]

-

Neurological and Psychiatric Drug Candidates: Piperidine and phenethylamine structures are common motifs in drugs targeting monoamine transporters and receptors.[9] Analogs of this compound could be explored as ligands for serotonin, dopamine, or norepinephrine receptors. For instance, the drug Naratriptan, used for migraines, contains a (1-methylpiperidin-4-yl) moiety, highlighting the utility of the piperidine ring in CNS-active drugs.[10] Similarly, other piperidine derivatives have been investigated as 5-HT₂ₐ receptor inverse agonists with antipsychotic potential.[11]

-

Cardiovascular Agents: The structure is related to intermediates used in the synthesis of anticoagulants. For example, the direct thrombin inhibitor Argatroban is a complex molecule derived from substituted piperidine carboxylic acids.[1][6][12] This highlights the relevance of the piperidine scaffold in cardiovascular drug design.

-

Alzheimer's Disease Research: The N-benzylpiperidine moiety, structurally related to the topic compound, is a core component of the acetylcholinesterase inhibitor Donepezil. Research into new Alzheimer's treatments has explored derivatives containing a piperidinylethylamine side chain to optimize binding to acetylcholinesterase.[13]

Caption: Key application areas for the title compound and its analogs.

Safety, Handling, and Storage

Hazard Identification (Inferred)

Based on analogous compounds, this compound should be handled as a potentially hazardous substance.

-

Potential Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[14] Can cause skin irritation and serious eye damage.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Storage and Handling

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.[4] Store locked up and away from incompatible materials like strong oxidizing agents.

-

Handling: Avoid breathing vapor or mist. Avoid contact with skin and eyes. Use only in a chemical fume hood. Wash hands thoroughly after handling.

Conclusion

This compound (CAS 768-08-1) is a foundational building block with significant potential for drug discovery and fine chemical synthesis. Its chiral nature, combined with the differential reactivity of its two amine functional groups, offers chemists a versatile platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for its effective and safe utilization in a research and development setting. The insights provided in this guide aim to equip scientists and developers with the core technical knowledge needed to leverage this valuable compound in their work.

References

- 1. This compound | 768-08-1 [chemicalbook.com]

- 2. Cas 41239-39-8,METHYL-(2-PIPERIDIN-1-YL-ETHYL)-AMINE | lookchem [lookchem.com]

- 3. This compound CAS#: 768-08-1 [m.chemicalbook.com]

- 4. 768-08-1 | CAS DataBase [m.chemicalbook.com]

- 5. 2-(2-Methylpiperidin-1-yl)ethan-1-amine | C8H18N2 | CID 3149263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound , 95% , 768-08-1 - CookeChem [cookechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. Naratriptan - Wikipedia [en.wikipedia.org]

- 11. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. asianpubs.org [asianpubs.org]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. nsel.cee.illinois.edu [nsel.cee.illinois.edu]

physicochemical properties of 2-(2-Methylpiperidin-1-yl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methylpiperidin-1-yl)ethanamine

Introduction

This compound (CAS No. 768-08-1) is a diamine featuring a substituted piperidine ring linked to an ethylamine moiety.[1][2] As a structural motif, the piperidine ring is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of two basic nitrogen atoms—a tertiary amine within the piperidine ring and a primary amine on the ethyl chain—makes this molecule's physicochemical behavior, particularly its ionization state, highly dependent on pH. Understanding these properties is not merely an academic exercise; it is fundamental for any researcher aiming to utilize this compound in drug discovery and development. Properties such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility (S) directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential therapeutic efficacy.

This guide provides a comprehensive overview of the core . Recognizing that direct experimental data for this specific compound is not widely published, we shift the focus from simple data reporting to enabling robust scientific inquiry. We provide authoritative, field-proven experimental protocols for determining these critical parameters, explaining the causality behind methodological choices. This document is designed to empower researchers to generate reliable, high-quality data, forming a solid foundation for further investigation in drug development programs.

Molecular Identity and Core Computed Properties

A precise understanding of a compound's fundamental identifiers is the first step in any scientific investigation. These properties are intrinsic to the molecule and form the basis for both experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 768-08-1 | ChemicalBook[2] |

| Molecular Formula | C₈H₁₈N₂ | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1][3] |

| Canonical SMILES | CC1CCCCN1CCN | PubChemLite[4] |

| Predicted XlogP | 0.6 | PubChemLite[4] |

Note: XlogP is a computationally predicted value for the octanol-water partition coefficient. While useful for initial screening, it must be validated by experimental determination.

Acid Dissociation Constant (pKa): The Key to Ionization

The pKa value quantifies the strength of an acid or base. For this compound, which possesses two basic nitrogen centers, determining its pKa values is critical. These values dictate the proportion of charged (protonated) versus neutral species at a given physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding.[5] Since the molecule has two basic centers, it will have two distinct pKa values corresponding to the protonation equilibria of the primary and tertiary amines.

Importance in Drug Development

-

Absorption: The charge state of a drug influences its ability to cross biological membranes. The neutral form is typically more lipid-soluble and readily absorbed, while the ionized form is more water-soluble.

-

Solubility & Formulation: The ionized form generally exhibits significantly higher aqueous solubility, a critical factor for developing parenteral (injectable) formulations.[6]

-

Receptor Interaction: The specific charge state may be essential for binding to the target protein through ionic interactions.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reliability.[7] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid, in this case) is incrementally added. The pKa is determined from the inflection point(s) of the resulting titration curve.[5][8]

Methodology Rationale: This protocol is a self-validating system. The use of a calibrated pH meter ensures accurate pH readings, while the slow, controlled addition of titrant allows the system to reach equilibrium at each step. Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of a basic compound.[7]

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a ~1 mM solution of this compound in deionized water. The concentration should be high enough for accurate detection but low enough to ensure complete dissolution.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) as the titrant.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the experiment.[7]

-

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa range.

-

Titration Setup:

-

Place a known volume (e.g., 25 mL) of the analyte solution into a jacketed reaction vessel maintained at a constant temperature (e.g., 25°C).

-

Add KCl solution to achieve the desired ionic strength.

-

Place the vessel on a magnetic stirrer and begin gentle agitation.

-

Immerse the calibrated pH electrode and a titrant delivery tip into the solution.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[7]

-

-

Data Collection:

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[7]

-

Continue the titration well past the equivalence points to capture the full sigmoidal curve(s).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis).

-

The pKa values correspond to the pH at the half-equivalence points. These are found at the midpoints of the steep sections of the titration curve. Mathematically, the pKa is the pH where half of the amine groups are protonated.

-

Alternatively, the pKa can be determined with higher precision by calculating the first derivative of the titration curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Measuring Fat vs. Water Preference

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties. It is quantified as the logarithm of the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9][10]

logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive logP indicates a preference for the lipid phase (lipophilic), while a negative logP indicates a preference for the aqueous phase (hydrophilic).[9]

Importance in Drug Development

-

Membrane Permeability: The "Rule of Five" suggests that compounds with a logP greater than 5 may have poor absorption or permeation.[11] LogP is a key indicator of a molecule's ability to cross the lipid bilayers of cell membranes, including the intestinal wall and the blood-brain barrier.

-

Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.

-

Toxicity & Promiscuity: Very high lipophilicity can lead to non-specific binding to various proteins and lipids, potentially causing toxicity and off-target effects.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for logP determination. It involves directly measuring the concentration of the analyte in both phases after they have reached thermodynamic equilibrium.[9]

Methodology Rationale: The mutual pre-saturation of the n-octanol and aqueous buffer phases is a critical step to ensure that the volume and properties of each phase do not change upon mixing.[12] Allowing the system to shake for 24 hours ensures that true thermodynamic equilibrium is reached. Centrifugation provides a clean and complete separation of the two phases, which is essential for accurate concentration analysis.

Step-by-Step Protocol:

-

Phase Preparation:

-

Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

-

Combine the buffer and n-octanol in a large separation funnel. Shake vigorously and allow the layers to separate. Repeat this process to create mutually saturated solvents.[12]

-

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the analyte stock solution with a precise volume of pre-saturated n-octanol (e.g., 5 mL of each).

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 3000 rpm for 15 minutes) to achieve a sharp separation between the aqueous and organic layers.

-

-

Quantification:

-

Carefully withdraw a known aliquot from each phase, avoiding contamination from the interface.

-

Determine the concentration of the analyte in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the measured concentrations.

-

The logP is the base-10 logarithm of P.

-

References

- 1. 2-(2-Methylpiperidin-1-yl)ethan-1-amine | C8H18N2 | CID 3149263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 768-08-1 [chemicalbook.com]

- 3. This compound , 95% , 768-08-1 - CookeChem [cookechem.com]

- 4. PubChemLite - 2-(2-methylpiperidin-1-yl)ethan-1-amine (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. byjus.com [byjus.com]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide on the Solubility of 2-(2-Methylpiperidin-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Methylpiperidin-1-yl)ethanamine. In the absence of extensive published empirical data, this document establishes a predictive solubility profile based on fundamental principles of chemical structure, polarity, and intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in various solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this and structurally related compounds for applications in formulation, process chemistry, and analytical method development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, which possesses structural motifs relevant to medicinal chemistry, understanding its solubility is paramount. It directly influences bioavailability, dictates the choice of solvents for synthesis and purification, and is a critical parameter in the design of liquid formulations and analytical methods.[1] This guide will first deconstruct the molecular architecture of this compound to predict its solubility and then provide a robust methodology for its empirical determination.

Theoretical Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] The structure of this compound features both polar and non-polar regions, which will dictate its interaction with different solvents.

Molecular Structure Analysis:

-

Piperidine Ring: The saturated heterocyclic piperidine ring is a significant contributor to the molecule's non-polar character. The methyl group at the 2-position further enhances this lipophilicity.

-

Tertiary Amine: The nitrogen atom within the piperidine ring is a tertiary amine. While it cannot act as a hydrogen bond donor, its lone pair of electrons can act as a hydrogen bond acceptor.

-

Ethylamine Side Chain: The ethanamine side chain introduces a primary amine (-NH2) group, which is a key polar functional group. This primary amine can both donate and accept hydrogen bonds, significantly influencing its solubility in protic solvents.[3]

Predicted Solubility Behavior:

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The primary amine group is expected to form strong hydrogen bonds with polar protic solvents.[4] However, the bulky and non-polar 2-methylpiperidine moiety will likely limit its aqueous solubility compared to smaller, more linear amines.[5] As the alkyl chain length of alcohol solvents increases, the solubility is expected to decrease due to the increasing non-polar character of the solvent.[6]

-

In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors but not donors. The primary amine of this compound can still donate a hydrogen bond to the solvent, and dipole-dipole interactions will also contribute to solubility. Good solubility is anticipated in these solvents.

-

In Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The non-polar piperidine ring and the overall hydrocarbon skeleton of the molecule will facilitate dissolution in non-polar solvents through van der Waals forces.[4] However, the presence of the polar primary amine will likely result in lower solubility compared to completely non-polar compounds.

Based on these principles, a qualitative prediction of solubility is presented in the following table. It is crucial to recognize that these are estimations, and experimental verification is essential for precise quantitative data.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The primary amine allows for hydrogen bonding, but the non-polar piperidine ring limits high aqueous solubility.[4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Soluble | Favorable dipole-dipole interactions and the ability of the primary amine to donate hydrogen bonds suggest good solubility. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Soluble | The non-polar structural components will interact favorably with non-polar solvents, but the polar amine group may limit miscibility.[4] |

Experimental Determination of Solubility: A Self-Validating Protocol

For accurate and reliable solubility data, a well-designed experimental protocol is indispensable. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust approach.[7]

The Shake-Flask Method: Achieving Equilibrium

The core principle of the shake-flask method is to create a saturated solution in thermodynamic equilibrium, ensuring that the solvent holds the maximum amount of dissolved solute at a given temperature.[8]

Experimental Workflow Diagram:

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Step-by-Step Methodology:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Pipette a precise volume of the desired solvent into each vial.

-

Securely cap the vials with inert liners (e.g., PTFE-lined caps) to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[9] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for gross sedimentation.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant. Filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is a common and effective method.[9] This step must be performed carefully to avoid any transfer of solid material.

-

Quantification by HPLC: Precision and Accuracy

HPLC is a powerful analytical technique for accurately determining the concentration of the dissolved compound in the filtrate.

Logical Relationship for HPLC Quantification:

Caption: The relationship between calibration and sample analysis in HPLC quantification.

Protocol for HPLC Analysis:

-

Method Development:

-

Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities or degradation products. A C18 column is often a good starting point.

-

The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection can be achieved using a UV detector. If the compound lacks a strong chromophore, derivatization or the use of an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary.[11]

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards spanning the expected concentration range of the solubility samples.

-

-

Analysis and Calculation:

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Generate a calibration curve by plotting peak area versus concentration. The curve should exhibit good linearity (R² > 0.99).

-

Dilute the filtrate from the shake-flask experiment with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted filtrate and measure the peak area.

-

Calculate the concentration of the diluted sample by interpolating from the calibration curve.

-

Multiply the result by the dilution factor to determine the original solubility of this compound in the solvent. The final solubility is typically reported in mg/mL or mol/L.

-

Conclusion and Future Directions

This guide has provided a theoretical framework for understanding and predicting the solubility of this compound, grounded in the principles of its chemical structure. While these predictions offer valuable initial guidance, they are not a substitute for empirical data. The detailed experimental protocol outlined herein, utilizing the shake-flask method coupled with HPLC analysis, provides a robust and reliable means for researchers to obtain the precise quantitative solubility data necessary for advancing their research and development activities. It is recommended that solubility be determined at various temperatures to fully characterize the thermodynamic properties of the dissolution process.

References

- 1. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Introduction: The Privileged Piperidine Core

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast number of natural products, pharmaceuticals, and bioactive compounds underscores its status as a "privileged scaffold." The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, allows for the precise spatial orientation of substituents, enabling high-affinity binding to a diverse array of biological targets. This guide provides an in-depth exploration of the significant biological activities of substituted piperidines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to validate their therapeutic potential.

I. Anticancer Activities of Substituted Piperidines

Substituted piperidines have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of malignancies including breast, prostate, colon, and lung cancer.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.

A. Mechanism of Action: Disruption of Key Oncogenic Signaling Pathways

Many piperidine derivatives exert their anticancer effects by targeting signaling cascades frequently dysregulated in cancer, most notably the PI3K/Akt and NF-κB pathways.[1][3]

1. The PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3][4] Hyperactivation of this pathway is a common feature in many cancers.[3][5][6] Certain substituted piperidines have been shown to inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][7] For instance, some derivatives can interfere with the phosphorylation cascade, preventing the activation of Akt and its downstream targets that promote cell survival and inhibit apoptosis.[3][7]

Signaling Pathway: PI3K/Akt Inhibition by Substituted Piperidines

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted piperidines.

2. The NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.[8][9][10][11] Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis.[12] Piperidine and its derivatives can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptotic stimuli.[1] This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10]

Signaling Pathway: NF-κB Inhibition by Substituted Piperidines

Caption: Inhibition of the NF-κB signaling pathway by substituted piperidines.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring.

| Compound Series | Key Structural Features for Activity | Target/Cell Line | IC50/GI50 (µM) |

| DTPEP | Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl moiety | MCF-7 (Breast, ER+), MDA-MB-231 (Breast, ER-) | 0.8 - 1.2 |

| Furan-pyrazole piperidines | Furan-pyrazole moiety | Akt1, OVCAR-8 (Ovarian), HCT116 (Colon) | 0.02 - 21.4 |

| Piperidine-based thiosemicarbazones | Thiosemicarbazone at C4 | Dihydrofolate reductase (DHFR) | 13.70 - 47.30 |

Data compiled from multiple sources.[4][13]

C. Experimental Validation: Protocols for In Vitro and In Vivo Assessment

The anticancer potential of substituted piperidines is rigorously evaluated through a series of in vitro and in vivo assays.

1. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Assay [13][14][15][16]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted piperidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

2. Cell Migration Assessment: The Wound Healing (Scratch) Assay

This assay is a straightforward method to study cell migration in vitro.[1][17][18][19]

Detailed Protocol: Wound Healing Assay [1][17][18][19][20]

-

Cell Seeding: Grow a confluent monolayer of cells in a multi-well plate.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment and Imaging: Add fresh media containing the test compound or vehicle control. Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

-

Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

3. Apoptosis Detection: Western Blotting for Key Markers

Western blotting is used to detect the expression levels of key proteins involved in apoptosis, such as the pro-apoptotic Bax, the anti-apoptotic Bcl-2, and the executioner protein, cytochrome c.[21][22][23][24] An increase in the Bax/Bcl-2 ratio and the release of cytochrome c from the mitochondria into the cytoplasm are hallmarks of apoptosis.

4. In Vivo Anticancer Efficacy

Promising compounds are further evaluated in animal models, such as xenograft models in immunocompromised mice, to assess their in vivo antitumor activity, toxicity, and pharmacokinetic properties.[25][26][27]

II. Antiviral Activities of Substituted Piperidines

The piperidine scaffold is present in several antiviral agents, and research continues to explore its potential against a range of viruses, including HIV and influenza.[12][19][28]

A. Mechanism of Action

Piperidine derivatives can interfere with various stages of the viral life cycle. For example, some compounds have been shown to inhibit viral entry into host cells, while others can disrupt viral replication by targeting viral enzymes.[9] In the context of influenza, certain piperidine-based derivatives have been found to interfere with the early to middle stages of viral replication.[9]

B. Structure-Activity Relationship (SAR) Insights

The antiviral activity of piperidine derivatives is highly dependent on the specific substituents and their stereochemistry. For instance, in a series of piperidine-substituted purines, the nature of the aryl group attached to the piperidine nitrogen was found to be crucial for anti-HIV activity.[28]

III. Antimicrobial Activities of Substituted Piperidines

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[20][29][30][31]

A. Mechanism of Action

The precise mechanisms of antimicrobial action can vary. Some piperidine derivatives may disrupt the integrity of the microbial cell membrane, while others may inhibit essential enzymes involved in microbial metabolism or replication. The presence of specific functional groups, such as thiosemicarbazones, can enhance the antimicrobial potential of the piperidine core.[29]

B. Experimental Validation: Disc Diffusion Method

A common method for screening the antibacterial activity of new compounds is the disc diffusion assay.[30]

Detailed Protocol: Disc Diffusion Method [30]

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Inoculation of Agar Plate: The surface of an agar plate is uniformly inoculated with the bacterial suspension.

-

Application of Discs: Sterile paper discs impregnated with known concentrations of the substituted piperidine compounds are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for bacterial growth.

-

Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured. A larger zone of inhibition indicates greater antibacterial activity.

IV. Neuroprotective Activities of Substituted Piperidines

A number of piperidine alkaloids and their synthetic derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[23][32]

A. Mechanism of Action

The neuroprotective effects of piperidines are often attributed to their ability to modulate neurotransmitter systems, reduce oxidative stress, and inhibit excitotoxicity. For example, piperine, an alkaloid found in black pepper, has been shown to protect neurons from glutamate-induced excitotoxicity by suppressing calcium influx and presynaptic glutamate release.[21]

B. Experimental Validation: In Vitro and In Vivo Models

1. In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

Primary neuronal cultures can be used to model glutamate-induced excitotoxicity, a key mechanism in neuronal cell death.[30][33][34][35][36]

Detailed Protocol: Glutamate-Induced Excitotoxicity Assay [33][34][35][36]

-

Neuronal Culture: Primary neurons (e.g., cortical or hippocampal neurons) are cultured in vitro.

-

Pre-treatment: The neurons are pre-treated with the substituted piperidine compounds for a specified duration.

-

Glutamate Insult: The cultures are then exposed to a neurotoxic concentration of glutamate.

-

Assessment of Cell Viability: After a further incubation period, neuronal viability is assessed using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

2. In Vivo Model of Parkinson's Disease: The MPTP Model

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce a Parkinson's-like phenotype in animal models, primarily mice.[4][28][29][31][37] This model is valuable for screening potential neuroprotective agents.

Detailed Protocol: MPTP-Induced Parkinson's Disease Model [4][28][29][37]

-

Animal Model: Typically, C57BL/6 mice are used due to their susceptibility to MPTP.

-

MPTP Administration: MPTP is administered to the mice, usually via intraperitoneal injection, following a specific dosing regimen to induce dopaminergic neurodegeneration.

-

Compound Treatment: The test piperidine compound is administered to the animals before, during, or after MPTP treatment to assess its neuroprotective or neurorestorative effects.

-

Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test or open-field activity monitoring.

-

Neurochemical and Histological Analysis: After the treatment period, the brains are analyzed to quantify the levels of dopamine and its metabolites in the striatum and to assess the extent of dopaminergic neuron loss in the substantia nigra.

V. Synthesis of Substituted Piperidines

The diverse biological activities of substituted piperidines have driven the development of numerous synthetic strategies to access this important scaffold.

A. Dieckmann Condensation

The Dieckmann condensation is a classic and versatile method for the synthesis of piperidin-4-ones, which are valuable intermediates for a wide range of piperidine derivatives.[38][39]

Synthetic Workflow: Dieckmann Condensation

Caption: General workflow for the synthesis of piperidin-4-ones via Dieckmann condensation.

B. Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of substituted pyridines is an atom-economical and widely used method for the synthesis of the corresponding piperidines.[40][41][42][43][44][45]

Detailed Protocol: Catalytic Hydrogenation of a Substituted Pyridine [40][41][42][43][44]

-

Reaction Setup: A solution of the substituted pyridine in a suitable solvent (e.g., acetic acid, ethanol) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A heterogeneous catalyst, such as platinum oxide (PtO2) or palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a specific temperature for the required time.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude piperidine product.

-

Purification: The product is purified by distillation or chromatography as needed.

Conclusion

The substituted piperidine scaffold continues to be a rich source of novel therapeutic agents with a wide spectrum of biological activities. The ongoing exploration of structure-activity relationships, elucidation of mechanisms of action, and development of efficient synthetic methodologies will undoubtedly lead to the discovery of new and improved piperidine-based drugs for the treatment of a multitude of human diseases. This guide has provided a comprehensive overview of the current state of research in this exciting field, offering valuable insights for researchers, scientists, and drug development professionals.

References

- 1. clyte.tech [clyte.tech]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 5. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. texaschildrens.org [texaschildrens.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Wound healing assay | Abcam [abcam.com]

- 18. Wound healing migration assay (Scratch assay) [protocols.io]

- 19. bitesizebio.com [bitesizebio.com]

- 20. researchgate.net [researchgate.net]

- 21. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. modelorg.com [modelorg.com]

- 30. sygnaturediscovery.com [sygnaturediscovery.com]

- 31. meliordiscovery.com [meliordiscovery.com]

- 32. The Promise of Piperine in Cancer Chemoprevention [mdpi.com]

- 33. innoprot.com [innoprot.com]

- 34. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 35. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 36. In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 38. apps.dtic.mil [apps.dtic.mil]

- 39. Synthesis of piperidine derivatives as potential analgetic agents | Semantic Scholar [semanticscholar.org]

- 40. pdf.benchchem.com [pdf.benchchem.com]

- 41. asianpubs.org [asianpubs.org]

- 42. pcliv.ac.uk [pcliv.ac.uk]

- 43. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 44. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 45. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Purity and Analytical Standards for 2-(2-Methylpiperidin-1-yl)ethanamine

This guide provides a comprehensive technical overview of the critical quality attributes, potential impurities, and robust analytical methodologies for ensuring the purity and consistency of 2-(2-Methylpiperidin-1-yl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind the recommended analytical strategies, offering field-proven insights to support rigorous quality control.

Introduction: The Significance of this compound

This compound is a substituted diamine featuring a piperidine ring, a structural motif prevalent in many biologically active compounds and pharmaceutical ingredients.[1][] Its utility as a versatile building block in organic synthesis and medicinal chemistry necessitates a thorough understanding of its purity profile to ensure the safety, efficacy, and reproducibility of downstream applications.[3] The presence of impurities, even in trace amounts, can significantly impact the pharmacological and toxicological properties of final drug products. Therefore, the establishment of stringent analytical standards is paramount.[4][5]

This guide will explore a likely synthetic pathway to anticipate potential process-related impurities and detail a multi-faceted analytical approach for their detection and quantification, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

Synthetic Pathway and Potential Impurities

A robust understanding of the synthetic route is fundamental to identifying potential impurities. A plausible and efficient synthesis of this compound involves the N-alkylation of 2-methylpiperidine. One common method is the reaction with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection.[3]

Caption: Proposed two-step synthesis of this compound.

Based on this synthetic route, a profile of potential impurities can be predicted:

-

Starting Materials: Unreacted 2-methylpiperidine and N-(2-bromoethyl)phthalimide.

-

Intermediates: Incomplete conversion could lead to the presence of the protected intermediate, N-[2-(2-Methylpiperidin-1-yl)ethyl]phthalimide.

-

By-products:

-

Over-alkylation products: The primary amine of the final product could potentially react with another molecule of N-(2-bromoethyl)phthalimide, leading to a tertiary amine impurity.

-

Side-reactions of hydrazine: Hydrazine is a reactive reagent and can form various by-products.

-

-

Reagents and Solvents: Residual solvents (e.g., DMF, ethanol) and inorganic salts from the workup.[4]

Table 1: Potential Impurities and their Origin

| Impurity Name | Origin | Classification |

| 2-Methylpiperidine | Unreacted Starting Material | Organic Impurity |

| N-(2-bromoethyl)phthalimide | Unreacted Starting Material | Organic Impurity |

| N-[2-(2-Methylpiperidin-1-yl)ethyl]phthalimide | Incomplete Reaction | Process Intermediate |

| Bis-[2-(2-Methylpiperidin-1-yl)ethyl]amine | Over-alkylation By-product | Organic Impurity |

| Phthalhydrazide | By-product of Deprotection | Organic Impurity |

| Dimethylformamide (DMF) | Residual Solvent from Step 1 | Residual Solvent |

| Ethanol | Residual Solvent from Step 2 | Residual Solvent |

Comprehensive Analytical Strategy

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and quality. This strategy integrates chromatographic and spectroscopic techniques.

Caption: A comprehensive analytical workflow for this compound.

Detailed Analytical Methodologies

Identity Confirmation

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The spectrum is expected to show characteristic signals for the methyl group on the piperidine ring, the methylene protons of the ethyl chain, and the protons on the piperidine ring. The integration of these signals should be consistent with the number of protons in the molecule.

-

¹³C NMR: The spectrum will provide information on the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Analysis: Process the spectra and assign the chemical shifts, coupling constants, and integrations to the molecular structure. Data for the starting material, 2-methylpiperidine, can be used as a reference.[5][8][9]

4.1.2. Mass Spectrometry (MS)

GC-MS is well-suited for the analysis of volatile amines and provides both retention time and mass spectral data for identification.

-

Electron Ionization (EI): The EI mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as α-cleavage adjacent to the nitrogen atoms, which can be used for structural confirmation.[10][11]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

-

Chromatographic Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (70 eV).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

Purity Assessment

4.2.1. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Since this compound lacks a strong UV chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection.[6][12] o-Phthalaldehyde (OPA) is a common derivatizing agent for primary amines.[13][14][15]

Experimental Protocol: HPLC-UV with OPA Derivatization

-

Reagent Preparation:

-

Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to ~9.5.

-

OPA Reagent: Dissolve OPA in the borate buffer containing a small amount of a thiol (e.g., 2-mercaptoethanol).

-

-

Sample Derivatization: Mix the sample solution with the OPA reagent and allow it to react for a short period (typically 1-2 minutes) before injection.

-

Instrumentation: A standard HPLC system with a UV or fluorescence detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the OPA-derivative (e.g., 340 nm).[16]

-

-

Validation: The method should be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to ICH guidelines.[17][18]

4.2.2. Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Headspace GC with a flame ionization detector (FID) is the standard method for the analysis of residual solvents as per ICH Q3C guidelines.[4] This technique can also be used to quantify volatile impurities like unreacted 2-methylpiperidine.

Experimental Protocol: Headspace GC-FID

-

Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., DMSO or DMF).

-

Instrumentation: A gas chromatograph equipped with a headspace autosampler and an FID.

-

Headspace Conditions:

-

Incubation Temperature: 80-100 °C.

-

Incubation Time: 15-30 minutes.

-

-

Chromatographic Conditions:

-

Column: A column suitable for residual solvent analysis (e.g., G43).

-

Injector Temperature: 200-250 °C.

-

Oven Program: An appropriate temperature program to separate the target solvents.

-

Carrier Gas: Helium or Nitrogen.

-

Detector Temperature: 250-300 °C.

-

-

Quantification: Use an external standard method for the quantification of each residual solvent.

Assay (Quantitative Analysis)

4.3.1. Acid-Base Titration

As a diamine, this compound can be accurately assayed by acid-base titration. This is a robust and reliable absolute method for determining the overall purity.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a non-aqueous solvent (e.g., a mixture of glacial acetic acid and acetic anhydride).

-

Titrant: A standardized solution of perchloric acid in glacial acetic acid.

-

Instrumentation: An automatic potentiometric titrator with a suitable electrode system.

-

Procedure: Titrate the sample solution with the standardized perchloric acid solution and determine the two equivalence points corresponding to the protonation of the two nitrogen atoms.

-

Calculation: Calculate the percentage purity based on the volume of titrant consumed.

Purity Specifications

The acceptance criteria for the purity of this compound should be established based on its intended use and in accordance with ICH guidelines.[19][20]

Table 2: Example Purity Specifications

| Test | Method | Acceptance Criteria |

| Assay | Potentiometric Titration | 98.0% - 102.0% |

| Individual Impurity | HPLC-UV (with derivatization) | Not more than 0.10% |

| Total Impurities | HPLC-UV (with derivatization) | Not more than 0.5% |

| Residual Solvents | Headspace GC-FID | To comply with ICH Q3C limits |

| Water Content | Karl Fischer Titration | Not more than 0.5% |

| Identity | ¹H NMR, ¹³C NMR, MS, FTIR | Conforms to the structure |

Conclusion

Ensuring the purity and quality of this compound is critical for its successful application in research and drug development. This guide has outlined a comprehensive approach that begins with an understanding of the synthetic process to predict potential impurities. A combination of advanced analytical techniques, including NMR, MS, HPLC with derivatization, and GC, provides a robust framework for the complete characterization of this important chemical entity. Adherence to these scientifically sound analytical principles and regulatory guidelines will guarantee the consistency and reliability of this compound for its intended scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. jpionline.org [jpionline.org]

- 5. spectrabase.com [spectrabase.com]

- 6. tasianinch.com [tasianinch.com]

- 7. database.ich.org [database.ich.org]

- 8. 2-Methylpiperidine(109-05-7) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. diva-portal.org [diva-portal.org]

- 15. interchim.fr [interchim.fr]

- 16. brieflands.com [brieflands.com]

- 17. bepls.com [bepls.com]

- 18. jocpr.com [jocpr.com]

- 19. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 20. mca.gm [mca.gm]

thermal stability and degradation profile of 2-(2-Methylpiperidin-1-yl)ethanamine

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(2-Methylpiperidin-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the , a molecule of interest in pharmaceutical development and chemical synthesis. Understanding the thermal and chemical stability of this compound is paramount for ensuring its quality, safety, and efficacy in various applications. This document outlines the fundamental principles and practical methodologies for assessing its stability, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, it delves into the compound's degradation profile, elucidated through forced degradation studies, and proposes potential degradation pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Introduction

This compound is a diamine featuring a substituted piperidine ring, a structural motif prevalent in many biologically active compounds. The presence of both a primary and a tertiary amine group imparts unique chemical properties to the molecule, influencing its reactivity and stability. A thorough understanding of its thermal stability and degradation pathways is a critical component of its development, as mandated by regulatory bodies like the FDA and ICH. Forced degradation studies, which involve subjecting the compound to stress conditions more severe than accelerated stability testing, are instrumental in identifying potential degradants and establishing the intrinsic stability of the molecule. This knowledge is crucial for the development of stable formulations, the selection of appropriate storage conditions, and the establishment of a validated stability-indicating analytical method.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability data.

| Property | Value | Source |

| Molecular Formula | C8H18N2 | |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Colorless to pale yellow liquid (typical for similar amines) | Inferred |

| Boiling Point | Not explicitly available, but expected to be relatively high due to hydrogen bonding capabilities. | Inferred |

| Solubility | Expected to be miscible with water and polar organic solvents. | Inferred |

Thermal Stability Analysis

Thermal analysis techniques are fundamental in characterizing the thermal stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information on the thermal events a substance undergoes upon heating.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect thermal events such as melting, crystallization, glass transitions, and decomposition. For this compound, a DSC thermogram would be crucial in identifying its melting point and the onset of any exothermic or endothermic decomposition processes.

Illustrative DSC Data for this compound

| Parameter | Illustrative Value | Interpretation |

| Onset of Decomposition | ~180 °C | The temperature at which significant decomposition begins. |

| Peak Decomposition Temperature | ~210 °C | The temperature at which the rate of decomposition is maximal. |

| Enthalpy of Decomposition (ΔH) | -350 J/g (Exothermic) | Indicates that the decomposition process releases heat. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides quantitative information about the thermal stability and decomposition profile of the material. A typical TGA experiment for this compound would reveal the temperature at which weight loss begins and the different stages of decomposition.

Illustrative TGA Data for this compound

| Parameter | Illustrative Value | Interpretation |

| Onset of Weight Loss (T-onset) | ~175 °C | The temperature at which the compound starts to lose mass. |

| Temperature at 5% Weight Loss (T5%) | 185 °C | A common metric for initial thermal stability. |

| Temperature at 50% Weight Loss (T50%) | 220 °C | Indicates significant decomposition. |

| Residual Mass at 400 °C | < 5% | Suggests nearly complete decomposition at this temperature. |

Degradation Profile and Pathways

Forced degradation studies are essential for identifying the likely degradation products and understanding the degradation pathways of a drug substance. These studies typically involve exposing the compound to hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

Proposed Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The presence of a primary amine, a tertiary amine, and a piperidine ring suggests susceptibility to oxidation and ring-opening reactions.

-

Oxidative Degradation: The tertiary amine on the piperidine ring and the primary amine of the ethanamine side chain are susceptible to oxidation. This could lead to the formation of N-oxides, imines, or cleavage of the C-N bonds.

-

Thermal Degradation: At elevated temperatures, cleavage of the ethyl chain or opening of the piperidine ring could occur.

-

Hydrolytic Degradation: While generally stable to hydrolysis, extreme pH conditions could potentially promote ring-opening or other rearrangements, although this is less likely for this specific structure compared to esters or amides.

Caption: Proposed forced degradation workflow for this compound.

Identification of Degradants

The identification and characterization of degradation products are typically achieved using hyphenated analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the separation of the degradants from the parent compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocols

The following protocols are provided as a guide for conducting thermal stability and forced degradation studies on this compound.

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp-seal the pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Method:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge of 50 mL/min.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated TGA instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Method:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge of 50 mL/min.

-

-

Data Analysis: Analyze the TGA curve to determine the onset of weight loss and the percentage of weight loss at different temperatures.

Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 80 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 80 °C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 105 °C for 7 days.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC-MS analysis.

-

Analyze the samples using a validated stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the degradation products.

-

Caption: Experimental workflow for TGA and DSC analysis.

Conclusion

The are critical parameters that influence its suitability for various applications, particularly in the pharmaceutical industry. This guide has provided a comprehensive framework for evaluating these properties, including detailed experimental protocols for TGA, DSC, and forced degradation studies. While specific experimental data for this compound is not widely available in the public domain, the principles and methodologies outlined herein, based on the known chemistry of similar structures, provide a robust starting point for its characterization. A thorough investigation following these guidelines will ensure a comprehensive understanding of the compound's stability, facilitating the development of safe, stable, and effective products.

An In-depth Technical Guide to the Derivatives and Analogues of 2-(2-Methylpiperidin-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract